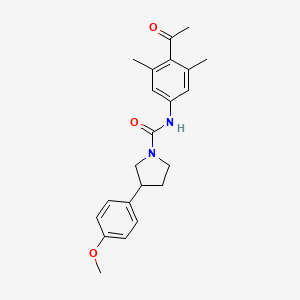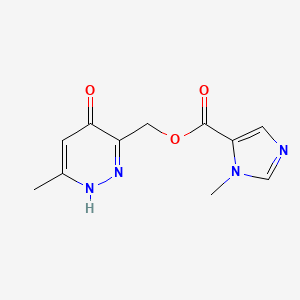![molecular formula C15H18F3N3O3 B7435135 N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide, also known as TCB2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TCB2 is a derivative of the hallucinogenic compound 2C-B, but lacks the psychoactive effects of its parent compound.
Mecanismo De Acción
The exact mechanism of action of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of a number of physiological and psychological processes, including mood, perception, and cognition. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been found to have a high affinity for this receptor, which may explain its potential applications in research.
Biochemical and Physiological Effects
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide can increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has also been found to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide is that it lacks the psychoactive effects of its parent compound, 2C-B. This makes it safer to handle and easier to use in lab experiments. However, N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide is still a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are a number of future directions for research on N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide. One potential area of study is its potential therapeutic applications, particularly in the treatment of pain and inflammation. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide may also have applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide involves a multi-step process that begins with the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine. This intermediate is then reacted with trifluoroacetic anhydride to form the trifluoroacetate salt. The final step involves the reaction of the trifluoroacetate salt with N-methoxy-N-methyl-4-aminobenzamide to form N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide.
Aplicaciones Científicas De Investigación
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been found to have affinity for a number of receptor sites in the brain, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Propiedades
IUPAC Name |
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c1-21(24-2)12(22)10-4-6-11(7-5-10)19-13(23)20-14(8-3-9-14)15(16,17)18/h4-7H,3,8-9H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIKTGULACYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)NC(=O)NC2(CCC2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)

![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)
![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)